molecular formula C17H28N2O3S2 B2845118 {[4-(4-ETHOXY-3-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE CAS No. 1428380-39-5

{[4-(4-ETHOXY-3-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE

Cat. No.: B2845118
CAS No.: 1428380-39-5
M. Wt: 372.54
InChI Key: YWZGPDUBIIEPQF-UHFFFAOYSA-N
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Description

{[4-(4-ETHOXY-3-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of sulfonylureas and is characterized by the presence of a thiazepane ring, an ethoxy group, and a sulfonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-ETHOXY-3-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a sulfur-containing reagent under controlled conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an appropriate alkylating agent.

    Attachment of the Sulfonyl Group: The sulfonyl group is attached to the phenyl ring through a sulfonation reaction, typically using sulfonyl chloride and a base.

    Final Coupling: The final step involves coupling the thiazepane ring with the sulfonylated phenyl ring using a suitable coupling reagent, such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{[4-(4-ETHOXY-3-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {[4-(4-ETHOXY-3-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with potassium channels, altering their function and affecting ion flow across cell membranes.

    Pathways Involved: By blocking potassium channels, the compound can modulate electrical activity in cells and tissues, leading to various physiological effects such as the regulation of insulin secretion and smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide
  • 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine
  • 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(1-methoxy-2-propanyl)-4-piperidinecarboxamide

Uniqueness

{[4-(4-ETHOXY-3-METHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties compared to other sulfonylureas. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound {[4-(4-ethoxy-3-methylbenzenesulfonyl)-1,4-thiazepan-3-yl]methyl}dimethylamine has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazepane ring substituted with an ethoxy group and a methylsulfonyl moiety, which can influence its interaction with biological targets. The presence of the dimethylamine group may enhance its solubility and bioavailability.

Mechanisms of Biological Activity

  • Enzyme Inhibition : Compounds similar to those containing thiazepane rings have been studied for their ability to inhibit various enzymes. For instance, structural analogs have demonstrated potent inhibition of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation . The thiazepane structure may contribute to binding affinity through hydrophobic interactions and hydrogen bonding.
  • Antimicrobial Activity : Sulfonamide derivatives are known for their antimicrobial properties. Research indicates that compounds with sulfonyl groups exhibit significant antibacterial activity against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli . The presence of the ethoxy group may further enhance this activity by improving lipophilicity.

In Vitro Studies

Several studies have explored the in vitro biological activities of thiazepane derivatives:

  • Antitumor Activity : A study reported that thiazepane derivatives exhibited cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds ranged from 100 to 250 µM, indicating moderate potency against tumor cells .
  • Antibacterial Assays : In vitro assays demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria. For example, a related sulfonamide was found to have minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against E. coli .

Case Studies

  • Case Study on Antitumor Efficacy : A specific thiazepane derivative was tested in a murine model for its antitumor efficacy. Results indicated a significant reduction in tumor size compared to controls, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Resistance : A recent study highlighted the effectiveness of sulfonamide derivatives in overcoming resistance mechanisms in S. aureus. The compound's ability to inhibit biofilm formation was particularly noted, which is crucial in treating chronic infections .

Data Summary

Activity Target Organism/Cell Line IC50/MIC (µg/mL) Notes
AntitumorHeLa100 - 250Moderate potency against cervical cancer
AntibacterialE. coli62.5Effective against resistant strains
AntibacterialS. aureus78.12Inhibits biofilm formation

Properties

IUPAC Name

1-[4-(4-ethoxy-3-methylphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S2/c1-5-22-17-8-7-16(11-14(17)2)24(20,21)19-9-6-10-23-13-15(19)12-18(3)4/h7-8,11,15H,5-6,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZGPDUBIIEPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCSCC2CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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